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Abstract
TAN-67 is a non-peptidic, selective delta-opioid receptor (DOR) agonist that has garnered

significant interest within the scientific community.[1] This technical guide provides an in-depth

overview of the pharmacological properties of TAN-67, with a particular focus on its

stereoisomers, (-)-TAN-67 and (+)-TAN-67. The document details its binding affinity, functional

potency, and selectivity for the delta-opioid receptor. Furthermore, it outlines the key in vivo and

in vitro effects of TAN-67, including its antinociceptive, neuroprotective, and cardioprotective

properties. Detailed experimental protocols for the characterization of TAN-67 and diagrams of

its signaling pathways are provided to facilitate further research and development.

Introduction
TAN-67, chemically known as 2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aα-

octahydro-quinolino[2,3,3-g]isoquinoline, is a potent and highly selective agonist for the δ-

opioid receptor.[2][3] Unlike many opioid compounds, TAN-67 is non-peptidic in structure,

which may offer advantages in terms of bioavailability and metabolic stability.[2] The racemic

mixture, (±)-TAN-67, exhibits potent in vitro activity but weak antinociceptive effects in vivo.[4]

[5] This led to the investigation of its individual enantiomers, revealing distinct pharmacological

profiles. The (-)-enantiomer of TAN-67 is a potent agonist at the δ1-opioid receptor subtype and

is responsible for the compound's antinociceptive effects.[4][6] In contrast, the (+)-enantiomer

can induce hyperalgesia and nociceptive behaviors.[4][7] This guide will primarily focus on the
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pharmacologically active (-)-TAN-67, while also addressing the unique properties of the (+)-

enantiomer.

Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the binding affinity,

functional potency, and selectivity of TAN-67 for opioid receptors.

Table 1: Receptor Binding Affinity of TAN-67

Ligand Receptor Kᵢ (nM) Radioligand
Tissue/Cell
Line

Reference

TAN-67
Human δ-

opioid
0.647

[³H]Naltrindol

e

Cloned

human δ-

opioid

receptor

[2][8]

TAN-67
Human μ-

opioid
>1000

[³H]D-Phe-

Cys-Tyr-D-

Trp-Orn-Thr-

Pen-Thr-NH₂

Cloned

human μ-

opioid

receptor

[2]

(-)-TAN-67
Mouse δ-

opioid
3.65 (IC₅₀) N/A

Mouse vas

deferens
[6]

Table 2: Functional Potency of TAN-67
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Ligand Assay EC₅₀ (nM) Efficacy Cell Line Reference

TAN-67

Inhibition of

forskolin-

stimulated

cAMP

accumulation

1.72
High Potency

Agonist

Chinese

Hamster

Ovary (CHO)

cells

expressing

human δ-

opioid

receptors

[2][8]

TAN-67

Inhibition of

forskolin-

stimulated

cAMP

accumulation

1520
Low Potency

Agonist

B82 mouse

fibroblast

cells

expressing

human μ-

opioid

receptors

[2][8]

Mechanism of Action and Signaling Pathways
TAN-67 exerts its effects primarily through the activation of delta-opioid receptors, which are G-

protein coupled receptors (GPCRs). The binding of (-)-TAN-67 to the δ-opioid receptor,

specifically the δ1 subtype, initiates a cascade of intracellular signaling events.[4][6]

G-Protein Coupling and Downstream Effectors
Activation of the δ-opioid receptor by TAN-67 leads to the coupling of inhibitory G-proteins

(Gαi/o).[8] This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular

cyclic adenosine monophosphate (cAMP) levels.[2] Furthermore, the Gβγ subunits can

modulate the activity of other downstream effectors, including ion channels.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.protocols.io/view/tail-flick-test-rm7vzzx5vx1w/v1
https://journals.physiology.org/doi/pdf/10.1152/ajpheart.1998.274.3.H909
https://www.protocols.io/view/tail-flick-test-rm7vzzx5vx1w/v1
https://journals.physiology.org/doi/pdf/10.1152/ajpheart.1998.274.3.H909
https://www.benchchem.com/product/b1243400?utm_src=pdf-body
https://www.benchchem.com/product/b1243400?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35284595/
https://www.benchchem.com/pdf/Application_Notes_DPDPE_in_Radioligand_Binding_Assays_for_Delta_Opioid_Receptor_Studies.pdf
https://www.benchchem.com/product/b1243400?utm_src=pdf-body
https://journals.physiology.org/doi/pdf/10.1152/ajpheart.1998.274.3.H909
https://www.protocols.io/view/tail-flick-test-rm7vzzx5vx1w/v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1243400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane Cytosol

(-)-TAN-67 δ-Opioid Receptor
(δ1 subtype)

Binds
Gαi/o

Activates

Gβγ
Dissociates

Adenylyl
Cyclase

Inhibits

KATP
Channel

Opens

cAMP

K+
Efflux

ATP
Substrate

HyperpolarizationReduced Neuronal
Excitability

Click to download full resolution via product page

Caption: (-)-TAN-67 signaling pathway via the δ-opioid receptor.

Cardioprotective Signaling
The cardioprotective effects of TAN-67 are mediated through the activation of Gαi/o proteins

and the subsequent opening of ATP-sensitive potassium (KATP) channels.[9] This leads to

myocardial protection against ischemic injury.

Modulation of Dopamine Efflux
Interestingly, both enantiomers of TAN-67 have been shown to increase dopamine efflux in the

nucleus accumbens.[7] This effect appears to be independent of delta-opioid receptor

activation and is proposed to involve the generation of free radicals, leading to glutamate

release and subsequent activation of NMDA receptors on dopaminergic terminals.[7]

(-)-TAN-67 Free Radicals
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Glutamate Release
Triggers NMDA Receptor
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Activates
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Enhances
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Caption: Proposed mechanism of TAN-67-induced dopamine efflux.

In Vivo and In Vitro Effects
Analgesia and Nociception
Intrathecal administration of (-)-TAN-67 produces profound antinociceptive effects, primarily

through its action on δ1-opioid receptors.[4] In contrast, (+)-TAN-67 administered intrathecally

elicits dose-dependent nociceptive behaviors such as scratching and biting.[4]

Neuroprotection
TAN-67 has demonstrated significant neuroprotective effects in models of cerebral

ischemia/reperfusion injury. Post-ischemic administration of TAN-67 has been shown to

decrease infarct volume, reduce neuronal loss, and improve neurobehavioral outcomes in

mice.[10] This neuroprotection is dependent on the delta-opioid receptor, as it can be abolished

by the DOR antagonist naltrindole.[10] The mechanism may involve the modulation of amyloid

precursor protein (APP) expression and processing.[10]

Cardioprotection
As mentioned, TAN-67 exhibits cardioprotective effects by reducing infarct size in models of

myocardial ischemia.[9] This action is mediated by the activation of δ1-opioid receptors, Gi/o

proteins, and KATP channels.[9]

Experimental Protocols
This section provides detailed methodologies for key experiments used in the pharmacological

characterization of TAN-67.

Radioligand Binding Assay
This protocol is for determining the binding affinity (Kᵢ) of TAN-67 for the delta-opioid receptor.

Materials:

Cell membranes expressing the delta-opioid receptor (e.g., from CHO cells).

[³H]Naltrindole (radioligand).
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Unlabeled TAN-67.

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation cocktail and counter.

Procedure:

Prepare serial dilutions of unlabeled TAN-67.

In assay tubes, combine cell membranes, a fixed concentration of [³H]Naltrindole, and

varying concentrations of unlabeled TAN-67 or buffer (for total binding).

To determine non-specific binding, add a high concentration of an unlabeled delta-opioid

ligand (e.g., naltrindole) to a separate set of tubes.

Incubate the tubes to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold

buffer to remove unbound radioligand.

Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC₅₀ value from the competition curve and calculate the Kᵢ using the Cheng-

Prusoff equation.

Start

Prepare Reagents:
- Cell Membranes
- [³H]Naltrindole

- Unlabeled TAN-67

Incubate:
Membranes + Radioligand

+ Unlabeled TAN-67

Rapid Filtration
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End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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